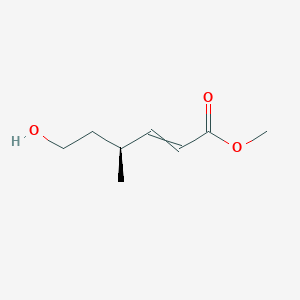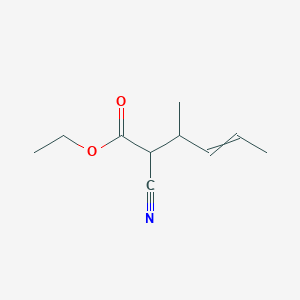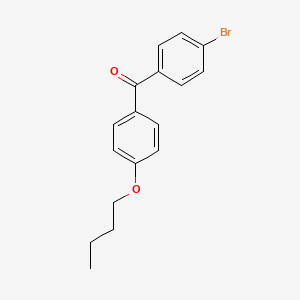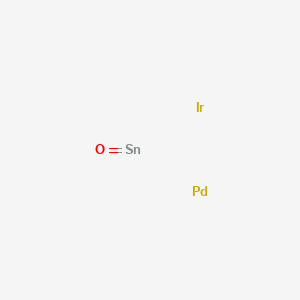![molecular formula C13H21BNS B14223800 [Di(propan-2-yl)amino][4-(methylsulfanyl)phenyl]boranyl CAS No. 547768-63-8](/img/structure/B14223800.png)
[Di(propan-2-yl)amino][4-(methylsulfanyl)phenyl]boranyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Di(propan-2-yl)amino][4-(methylsulfanyl)phenyl]boranyl is a boron-containing compound with significant applications in organic synthesis, particularly in Suzuki–Miyaura coupling reactions . This compound is characterized by its unique structure, which includes a boron atom bonded to a phenyl group substituted with a methylsulfanyl group and an amino group substituted with two propan-2-yl groups .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Di(propan-2-yl)amino][4-(methylsulfanyl)phenyl]boranyl typically involves the reaction of appropriate boron reagents with substituted anilines under controlled conditions . The reaction conditions often include the use of palladium catalysts and bases to facilitate the formation of the desired boron-aryl bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
[Di(propan-2-yl)amino][4-(methylsulfanyl)phenyl]boranyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include boronic acids, boronates, and substituted phenyl derivatives .
科学研究应用
[Di(propan-2-yl)amino][4-(methylsulfanyl)phenyl]boranyl has a wide range of applications in scientific research:
作用机制
The mechanism of action of [Di(propan-2-yl)amino][4-(methylsulfanyl)phenyl]boranyl involves its ability to participate in transmetalation reactions, where the boron atom transfers its organic group to a metal catalyst, such as palladium . This process is crucial in Suzuki–Miyaura coupling reactions, enabling the formation of new carbon-carbon bonds .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the amino and methylsulfanyl substitutions.
4-Methylsulfanylphenylboronic Acid: Contains the methylsulfanyl group but not the amino group.
Di(propan-2-yl)aminoborane: Contains the amino group but lacks the phenyl and methylsulfanyl groups.
Uniqueness
[Di(propan-2-yl)amino][4-(methylsulfanyl)phenyl]boranyl is unique due to its combination of functional groups, which provides distinct reactivity and applications in various fields .
属性
CAS 编号 |
547768-63-8 |
|---|---|
分子式 |
C13H21BNS |
分子量 |
234.2 g/mol |
InChI |
InChI=1S/C13H21BNS/c1-10(2)15(11(3)4)14-12-6-8-13(16-5)9-7-12/h6-11H,1-5H3 |
InChI 键 |
FXRQNNJPOLRTTH-UHFFFAOYSA-N |
规范 SMILES |
[B](C1=CC=C(C=C1)SC)N(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Benzimidazole, 2-[2-(4-bromo-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14223735.png)

![17-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylheptadec-1-en-3-ol](/img/structure/B14223752.png)

![4-Methyl-6-[2-(2-{[(pyridin-2-yl)methyl]sulfanyl}phenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14223766.png)
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14223770.png)

![3,6-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole](/img/structure/B14223783.png)



![(5,5-Dimethyl-1,2-diphenylhex-2-en-1-yl)[bis(phenylethynyl)]silanol](/img/structure/B14223815.png)
![4-Methyl-5-[methyl(phenyl)amino]-5-oxopentanoic acid](/img/structure/B14223816.png)
